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Compound of Interest

Compound Name: PPNDS (tetrasodium)

Cat. No.: B12402518

Get Quote

Executive Summary
PPNDS (Pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonic acid) is a synthetic derivative of

pyridoxal-5'-phosphate (PLP) engineered as a high-affinity antagonist for purinergic P2X

receptors. It is defined by its high selectivity and nanomolar potency for the P2X1 subtype,

making it a critical tool for distinguishing P2X1-mediated currents from those of other rapid-

desensitizing subtypes like P2X3.

Unlike simple competitive antagonists, PPNDS exhibits slowly reversible kinetics due to the

formation of a Schiff base with lysine residues within the orthosteric ATP-binding pocket. This

guide provides a rigorous technical framework for utilizing PPNDS in recombinant expression

systems (HEK293, Xenopus oocytes), focusing on the causality of its binding mechanism and

self-validating experimental protocols.

Molecular Mechanism of Action
Orthosteric Blockade and Schiff Base Formation
PPNDS functions as an orthosteric antagonist, competing directly with ATP for the binding site

located at the interface of the trimeric P2X subunits. Its high potency stems from a dual-mode
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interaction:

Ionic Interaction: The phosphate and sulfonate groups of PPNDS interact with positively

charged residues (Arg, Lys) in the ATP-binding jaw.

Covalent Modification (Schiff Base): The aldehyde group on the pyridoxal ring reacts with the

-amino group of a conserved lysine residue (homologous to Lys-249 in P2X1) to form a
Schiff base (imine).

This covalent-like interaction results in slow dissociation rates, often requiring prolonged

washout periods (>20 minutes) for current recovery. This contrasts sharply with rapidly

reversible antagonists like Suramin.
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Figure 1: Kinetic pathway of PPNDS binding. The transition from the initial encounter complex

to the Schiff base explains the time-dependent increase in potency and slow washout.

Selectivity Profile & Potency[1][2][3]
Researchers must differentiate PPNDS from non-selective antagonists (e.g., PPADS) and other

subtype-specific agents (e.g., TNP-ATP).
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Receptor Subtype Potency (IC50) Interaction Characteristics

P2X1 ~1 – 10 nM
High affinity. Slowly reversible.

Primary target.

P2X3 > 1 µM*
Significantly lower potency

compared to P2X1.

P2X2 > 10 µM
Weak / Inactive at

physiological ranges.

P2X7 > 10 µM
Inactive. Often used as a

negative control.

P2Y1 Low >50-fold selectivity over P2Y1.

*Note: While some sources cite nanomolar activity for "P2X1/P2X3 antagonists" (e.g., TNP-

ATP), PPNDS is functionally P2X1-selective in most recombinant assays when used at <100

nM concentrations.

Validated Experimental Protocols
Recombinant Expression Systems
System: HEK293 Cells (Transient Transfection) or Xenopus laevis Oocytes. Rationale:

Recombinant systems allow for the isolation of specific subtypes, essential for verifying the

selectivity of PPNDS without interference from native heteromers.

Electrophysiology Workflow (Whole-Cell Patch Clamp)
Objective: Determine IC50 and assess reversibility.

Step-by-Step Protocol:

Preparation:

Internal Solution: Cs-based (e.g., 140 mM CsF) to block K+ channels and improve clamp

quality.

External Solution: Standard Tyrode’s with 2 mM Ca2+.
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PPNDS Stock: Dissolve in water to 10 mM. Store at -20°C in dark (azo linkage is light-

sensitive).

Control Response (Baseline):

Apply agonist (e.g., 1 µM ATP or α,β-meATP) for 2 seconds.

Critical: P2X1 desensitizes rapidly (ms). Use a fast perfusion system (exchange time < 10

ms).

Wait 5 minutes between pulses to allow full recovery from desensitization.

PPNDS Application (The "Pre-incubation" Rule):

Do not co-apply PPNDS and ATP simultaneously for the first test.

Pre-incubate the cell with PPNDS for 2–5 minutes in the absence of agonist.

Reasoning: The Schiff base formation is not instantaneous. Co-application underestimates

potency.

Test Pulse:

Apply Agonist + PPNDS immediately following pre-incubation.

Record peak current amplitude.

Washout Analysis:

Perfuse with PPNDS-free buffer.

Apply Agonist pulses every 5 minutes.

Success Criterion: Current recovery should be slow (<50% recovery at 10 mins)

confirming specific PPNDS engagement.

Experimental Logic Diagram
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Figure 2: Validated workflow for P2X1 patch-clamp assays. Note the mandatory pre-incubation

step to accommodate Schiff base kinetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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